molecular formula C26H47NO4 B14459299 10-Undecenoic acid, iminodi-2,1-ethanediyl ester CAS No. 68052-39-1

10-Undecenoic acid, iminodi-2,1-ethanediyl ester

Cat. No.: B14459299
CAS No.: 68052-39-1
M. Wt: 437.7 g/mol
InChI Key: ASODXZIYBJJXPI-UHFFFAOYSA-N
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Description

10-Undecenoic acid, iminodi-2,1-ethanediyl ester is a chemical compound known for its versatile applications in various fields. This compound is derived from 10-Undecenoic acid, which is a fatty acid obtained from castor oil. The unique structure of this compound makes it valuable in industrial, medicinal, and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Undecenoic acid, iminodi-2,1-ethanediyl ester typically involves the esterification of 10-Undecenoic acid with iminodi-2,1-ethanediyl. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-Undecenoic acid, iminodi-2,1-ethanediyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, amides, and thiol esters, depending on the specific reagents and conditions used .

Scientific Research Applications

10-Undecenoic acid, iminodi-2,1-ethanediyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Undecenoic acid, iminodi-2,1-ethanediyl ester involves its interaction with biological membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and potential antimicrobial effects. The molecular targets include membrane proteins and lipids, which are crucial for maintaining cellular integrity .

Comparison with Similar Compounds

Similar Compounds

    10-Undecenoic acid: The parent compound, known for its antifungal properties.

    Ethyl undecenoate: An ester derivative with similar applications in the fragrance industry.

    Iminodi-2,1-ethanediyl bis(10-undecenoate):

Uniqueness

10-Undecenoic acid, iminodi-2,1-ethanediyl ester stands out due to its bifunctional nature, combining the properties of both 10-Undecenoic acid and iminodi-2,1-ethanediyl. This unique structure enhances its versatility and effectiveness in various applications .

Properties

CAS No.

68052-39-1

Molecular Formula

C26H47NO4

Molecular Weight

437.7 g/mol

IUPAC Name

2-(2-undec-10-enoyloxyethylamino)ethyl undec-10-enoate

InChI

InChI=1S/C26H47NO4/c1-3-5-7-9-11-13-15-17-19-25(28)30-23-21-27-22-24-31-26(29)20-18-16-14-12-10-8-6-4-2/h3-4,27H,1-2,5-24H2

InChI Key

ASODXZIYBJJXPI-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCCNCCOC(=O)CCCCCCCCC=C

Origin of Product

United States

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